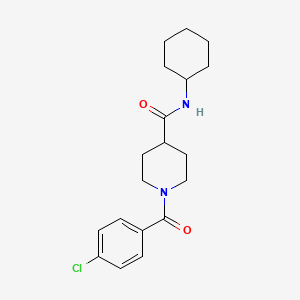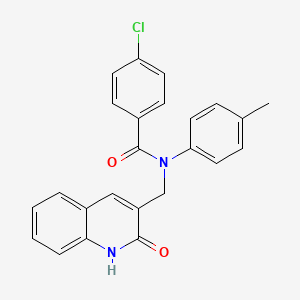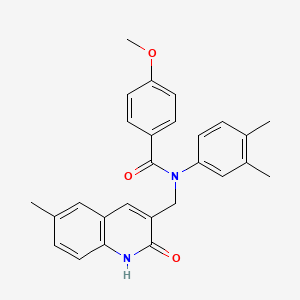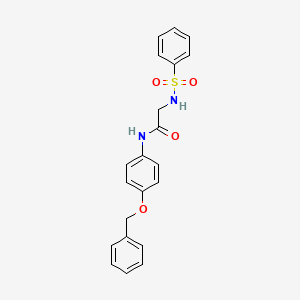
N-(4-(benzyloxy)phenyl)-2-(phenylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)phenyl)-2-(phenylsulfonamido)acetamide, commonly known as BPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. BPSA is a sulfonamide derivative that has a benzyl ether group attached to the para position of the phenyl ring, making it a highly versatile compound that can be modified to suit different applications. In
Wissenschaftliche Forschungsanwendungen
BPSA has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, BPSA has been investigated for its anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. BPSA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of agrochemicals, BPSA has been studied for its herbicidal and fungicidal properties. It has been found to inhibit the growth of various weeds and fungi by interfering with their metabolic processes.
In materials science, BPSA has been investigated for its potential applications as a polymer modifier. It has been found to improve the thermal stability and mechanical properties of polymers.
Wirkmechanismus
The mechanism of action of BPSA varies depending on its application. In the pharmaceutical industry, BPSA inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. BPSA also induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
In the field of agrochemicals, BPSA interferes with the metabolic processes of weeds and fungi by inhibiting the activity of key enzymes involved in their growth and development.
Biochemical and Physiological Effects
BPSA has been shown to have various biochemical and physiological effects depending on its application. In the pharmaceutical industry, BPSA has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, thereby reducing tumor growth.
In the field of agrochemicals, BPSA has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. This results in the death of the target organisms and the protection of crops.
Vorteile Und Einschränkungen Für Laborexperimente
BPSA has several advantages for lab experiments. It is a highly versatile compound that can be modified to suit different applications. It is also relatively easy to synthesize and has a high yield. However, BPSA has some limitations. It is a sulfonamide derivative, which can limit its solubility and bioavailability. It also has potential toxicity, which must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for BPSA research. In the pharmaceutical industry, BPSA could be further investigated for its potential applications in the treatment of various inflammatory and pain-related disorders. It could also be studied for its potential applications in the treatment of cancer.
In the field of agrochemicals, BPSA could be further investigated for its potential applications as a herbicide and fungicide. It could also be studied for its potential applications in the protection of crops against pests and diseases.
In materials science, BPSA could be further investigated for its potential applications as a polymer modifier. It could also be studied for its potential applications in the development of new materials with improved thermal stability and mechanical properties.
Conclusion
In conclusion, BPSA is a highly versatile compound that has potential applications in various scientific fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BPSA could lead to the development of new drugs, agrochemicals, and materials with improved properties and applications.
Synthesemethoden
The synthesis of BPSA involves the reaction of 4-hydroxybenzyl alcohol with 4-nitrophenylsulfonamide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then reduced with sodium borohydride to yield BPSA. The yield of BPSA can be improved by using a palladium-catalyzed hydrogenation reaction instead of sodium borohydride reduction.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(15-22-28(25,26)20-9-5-2-6-10-20)23-18-11-13-19(14-12-18)27-16-17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKYHDDLBRKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

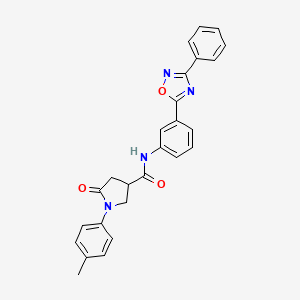

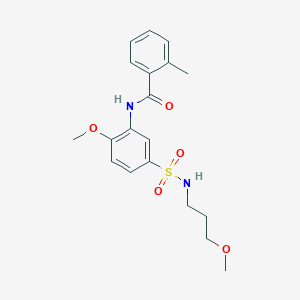
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
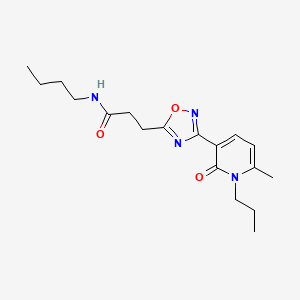
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

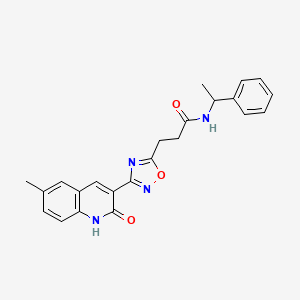
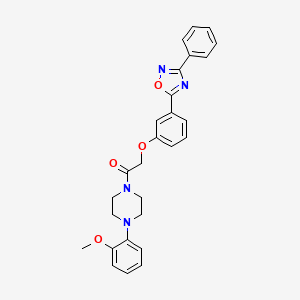
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
